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Cat. No.: B1676437
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Introduction

Methylarbutin (CAS No. 497-76-7), a glycoside of hydroquinone, is a compound utilized in the
cosmetics industry for its skin-lightening properties. As a derivative of arbutin, its mechanism of
action is primarily attributed to the inhibition of tyrosinase, a key enzyme in melanin synthesis.
However, the toxicological profile of Methylarbutin, particularly concerning its potential to
release hydroquinone, warrants a thorough examination. This technical guide provides an in-
depth overview of the available toxicological data on Methylarbutin and its closely related
analogues, alpha-arbutin and beta-arbutin, to inform safety and risk assessments. Due to the
limited publicly available toxicological data specifically for Methylarbutin, this report heavily
relies on data from its structural analogues and clearly indicates where such data is used as a
surrogate.

Chemical and Physical Properties
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Property Value Reference

. 4-Methoxyphenyl beta-D-
Chemical Name _
glucopyranoside

Methylarbutin, Arbutin methyl

Synonyms
ynony ether
CAS Number 497-76-7
Molecular Formula C13H1807
Molecular Weight 286.28 g/mol
White to off-white crystalline
Appearance
powder
Solubility Soluble in water and alcohol

Toxicological Profile
Acute Toxicity

Limited specific data is available for the acute toxicity of Methylarbutin. A safety data sheet for
a product containing Methylarbutin indicates that it is toxic if swallowed, in contact with skin, or
if inhaled. However, the same document provides a dermal LD50 in rats of >2000 mg/kg, which
typically corresponds to a lower toxicity classification. This discrepancy highlights the need for
further clarification through specific studies.

For the related compound, alpha-arbutin, an acute oral toxicity study in rats showed no
mortality or signs of toxicity at doses up to 2000 mg/kg, suggesting an LD50 greater than this
value[1].

Table 1: Acute Toxicity Data
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Test Species Route Endpoint Value Reference

Methylarbutin

Acute Dermal
Rat Dermal LD50 > 2000 mg/kg

Toxicity

Alpha-Arbutin
(Surrogate)

Acute Oral
Toxicity

Rat Oral LD50 > 2000 mg/kg [1]

Repeated Dose Toxicity

No specific sub-chronic or chronic toxicity studies for Methylarbutin were identified in the
public domain. For alpha-arbutin, a 28-day subacute oral toxicity study in rats was conducted
with doses up to 1000 mg/kg/day. While no mortality was observed, some changes in organ
weights and clinical chemistry were noted at the highest dose[1]. The Scientific Committee on
Consumer Safety (SCCS) has reviewed the toxicity of alpha- and beta-arbutin and established
No-Observed-Adverse-Effect Levels (NOAELSs) from repeated dose toxicity studies.

Table 2: Repeated Dose Toxicity Data (Surrogate Data for Alpha- and Beta-Arbutin)

Study

Compound . Species Route NOAEL Reference
Duration
) 100 mg/kg
Alpha-Arbutin  90-day Rat Dermal [2][3]
bw/day
) 100 mg/kg
Beta-Arbutin 90-day Rat Oral
bw/day

Genotoxicity and Mutagenicity

A safety data sheet for a product containing Methylarbutin states that it is "suspected of
causing genetic defects". However, specific genotoxicity data for Methylarbutin from standard
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assays like the Ames test, in vitro chromosomal aberration test, or in vivo micronucleus test are
not readily available in the public literature to substantiate this claim.

The SCCS has evaluated the genotoxicity of alpha- and beta-arbutin and concluded that they
are not genotoxic.

Table 3: Genotoxicity Data (Surrogate Data for Alpha- and Beta-Arbutin)

Metabolic
Assay Compound System L Result Reference
Activation
Bacterial
Reverse ) S. With & ]
) Alpha-Arbutin o ] Negative
Mutation typhimurium Without S9
(Ames)
In vitro
) Human With & ]
Chromosoma  Alpha-Arbutin ] Negative
) Lymphocytes  Without S9
| Aberration
In vivo
) ) Mouse Bone ]
Micronucleus  Alpha-Arbutin - Negative
Marrow
Test
Bacterial
Reverse ) S. With & )
) Beta-Arbutin S ) Negative
Mutation typhimurium Without S9
(Ames)
In vitro
) Human With & ]
Chromosoma  Beta-Arbutin ] Negative
) Lymphocytes  Without S9
| Aberration
In vivo
) ) Mouse Bone ]
Micronucleus  Beta-Arbutin - Negative
Marrow
Test
Carcinogenicity

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

No carcinogenicity studies on Methylarbutin were found. The SCCS opinions on alpha- and
beta-arbutin do not indicate a carcinogenic potential for these related compounds. A key
consideration in the safety assessment of any arbutin derivative is the potential release of
hydroquinone, a substance with some evidence of carcinogenicity in animal studies. The SCCS
has emphasized that the level of hydroquinone in cosmetic formulations containing arbutins
should be as low as possible.

Reproductive and Developmental Toxicity

There is no available data on the reproductive and developmental toxicity of Methylarbutin.
For alpha- and beta-arbutin, the SCCS has reviewed reproductive and developmental toxicity
studies and has not identified any significant concerns at relevant exposure levels.

Table 4: Reproductive and Developmental Toxicity Data (Surrogate Data for Alpha- and Beta-
Arbutin)

NOAEL
. NOAEL
Compound Study Type Species (Developme Reference
(Maternal)
ntal)
Development 300 mg/k 1000 mg/k
Alpha-Arbutin P Rat I I
al bw/day bw/day
Development 100 mg/k 300 mg/k
Beta-Arbutin P Rat 9 9
al bw/day bw/day

Dermal and Ocular Irritation

A safety data sheet for a product containing Methylarbutin indicates that it is not a skin or eye
irritant based on studies performed according to OECD Guidelines 404 and 405, respectively.

Table 5: Dermal and Ocular Irritation Data
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Test Species Result Guideline Reference
Methylarbutin

Skin Irritation Rabbit Not irritating OECD 404

Eye Irritation Rabbit Not irritating OECD 405

Skin Sensitization

No quantitative skin sensitization data, such as from a Local Lymph Node Assay (LLNA), was
found for Methylarbutin. The SCCS opinions on alpha- and beta-arbutin indicate that these
substances are not considered to be skin sensitizers.

Mechanism of Action and Potential for
Hydroquinone Release

The primary mechanism of action for Methylarbutin as a skin-lightening agent is the inhibition
of tyrosinase. A critical aspect of its toxicological profile is the potential for hydrolysis of the
glycosidic bond, which would release hydroquinone. Hydroquinone is a substance with a more
concerning toxicological profile, including potential for cytotoxicity and carcinogenicity. The
stability of Methylarbutin and its potential to be metabolized to hydroquinone by skin
microflora or enzymes is a key factor in its safety assessment. The SCCS has set strict limits
for hydroquinone content in cosmetic products containing arbutins.

Inhibition Tyrosmase —————————— Catalyzes production __ >©

Click to download full resolution via product page

Figure 1. Simplified schematic of Methylarbutin's mechanism of action and potential for
hydroquinone-related toxicity.
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Experimental Protocols

Detailed methodologies for key toxicological experiments are based on internationally
recognized guidelines, primarily from the Organisation for Economic Co-operation and
Development (OECD).

Acute Oral Toxicity (as per OECD Guideline 423)

The acute toxic class method is utilized. A stepwise procedure with a limited number of animals
(typically rats) per step is employed. The starting dose is selected from a series of fixed dose
levels (5, 50, 300, 2000 mg/kg body weight). The outcome of dosing at one level determines
the dose for the next step. Observations for mortality and clinical signs of toxicity are conducted

for up to 14 days.

Observe for 14 days
(mortality, clinical signs)
2-3 animals die?

No
o] Yes
(Test 3 more animals) (Test 3 more animals)
at a lower dose level at a higher dose level

v

( )

Click to download full resolution via product page

Figure 2. Workflow for Acute Oral Toxicity Testing (OECD 423).
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Dermal Irritation (as per OECD Guideline 404)

A single dose of the test substance is applied to a small area of skin (approximately 6 cm?) of
an albino rabbit. The exposure period is typically 4 hours. The skin is then observed for signs of
erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

Eye Irritation (as per OECD Guideline 405)

A single dose of the test substance is applied into the conjunctival sac of one eye of an albino
rabbit. The other eye serves as a control. The eyes are examined for lesions of the cornea, iris,
and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours).

Bacterial Reverse Mutation Test (Ames Test) (as per
OECD Guideline 471)

Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with
and without a metabolic activation system (S9 mix). The number of revertant colonies (colonies
that have regained the ability to synthesize histidine) is counted. A significant, dose-related
increase in the number of revertants indicates a mutagenic potential.

In Vitro Chromosomal Aberration Test (as per OECD
Guideline 473)

Cultured mammalian cells (e.g., human lymphocytes, Chinese hamster ovary cells) are
exposed to the test substance with and without metabolic activation. Cells are harvested at a
suitable time after exposure, and metaphase chromosomes are examined for structural
aberrations.

In Vivo Mammalian Erythrocyte Micronucleus Test (as
per OECD Guideline 474)

Rodents (usually mice or rats) are exposed to the test substance. Bone marrow or peripheral
blood is collected, and immature (polychromatic) erythrocytes are analyzed for the presence of
micronuclei, which are small nuclei that form from chromosome fragments or whole
chromosomes that were not incorporated into the main nucleus during cell division.
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Skin Sensitization: Local Lymph Node Assay (LLNA) (as
per OECD Guideline 429)

The test substance is applied to the dorsal surface of the ears of mice for three consecutive
days. On day 5, a radiolabeled thymidine or other proliferation marker is injected, and the
draining auricular lymph nodes are excised. The proliferation of lymphocytes in the lymph
nodes is measured. A stimulation index (Sl) of three or greater is considered a positive
response, indicating sensitizing potential. The EC3 value, the concentration that induces an Sl
of 3, is used to estimate the sensitizing potency.

Conclusion

The available data on the toxicological profile of Methylarbutin is limited. While some
information from safety data sheets suggests low acute dermal toxicity and no skin or eye
irritation potential, a warning for potential genetic defects and toxicity upon ingestion, dermal
contact, or inhalation exists, creating a degree of uncertainty.

Extrapolation from the more extensively studied analogues, alpha-arbutin and beta-arbutin,
suggests that Methylarbutin is unlikely to be a potent acute toxicant, skin or eye irritant, or skin
sensitizer. The genotoxicity, carcinogenicity, and reproductive toxicity are also likely to be of low
concern, provided that the release of hydroquinone is minimal.

The primary toxicological concern for Methylarbutin, as with other arbutin derivatives, is its
potential to hydrolyze and release hydroquinone. Therefore, the stability of Methylarbutin in
formulations and under conditions of use is a critical determinant of its safety. Any
comprehensive safety assessment must include a thorough evaluation of the potential for
hydroquinone formation.

Further studies are required to definitively characterize the toxicological profile of
Methylarbutin and to address the existing data gaps, particularly concerning its genotoxic
potential and repeated dose toxicity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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